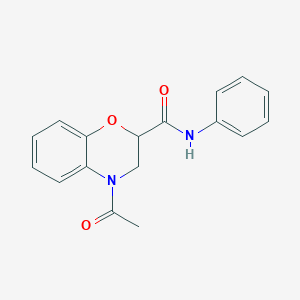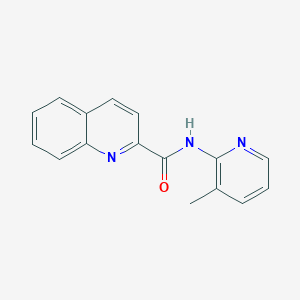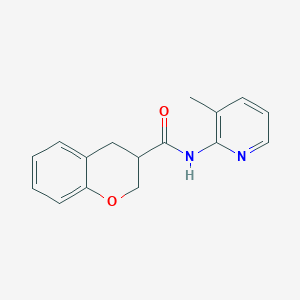
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. It is a benzoxazine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to reduce oxidative stress and improve antioxidant capacity in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its wide range of biological activities. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a versatile compound for various research applications. However, one of the limitations of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its potential toxicity. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Additionally, further research is needed to explore the potential therapeutic applications of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in various diseases, including cancer, inflammation, and oxidative stress-related disorders.
In conclusion, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative that has been widely used in scientific research due to its various biological activities. The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, and it has the potential for various therapeutic applications. However, its potential toxicity may limit its use in certain research applications. Further research is needed to explore the potential of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its derivatives in various diseases.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be achieved through a multistep process, involving the reaction of aniline with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-phenyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Finally, acetic anhydride is added to the reaction mixture to form 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide.
Applications De Recherche Scientifique
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-11-16(22-15-10-6-5-9-14(15)19)17(21)18-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVQONLHKQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)